2-(4-methoxyphenyl)-2-oxoethyl 2-[(4-bromophenyl)amino]-4-oxo-4-phenylbutanoate
Overview
Description
2-(4-methoxyphenyl)-2-oxoethyl 2-[(4-bromophenyl)amino]-4-oxo-4-phenylbutanoate is a useful research compound. Its molecular formula is C25H22BrNO5 and its molecular weight is 496.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 495.06814 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
One area of research explores the synthesis and properties of compounds with structural similarities to 2-(4-methoxyphenyl)-2-oxoethyl 2-[(4-bromophenyl)amino]-4-oxo-4-phenylbutanoate. For instance, the study of the in vivo metabolism of psychoactive phenethylamines in rats identifies metabolic pathways and metabolites, highlighting the compound's potential as a research tool in pharmacology and toxicology (Kanamori et al., 2002). Similarly, the synthesis of Adda, a unique amino acid in cyanobacterial hepatotoxins, showcases methods that could be applied to synthesize and study structurally complex molecules (Namikoshi et al., 1989).
Catalytic and Inhibitory Activities
Research also delves into the compound's potential in catalysis and inhibition. For example, the catalytic activity of quaternary ammonium poly(methylstyrene-co-styrene) resin in an organic solvent/alkaline solution investigates how related compounds can be used in catalytic processes, possibly offering insights into new applications in chemical synthesis and industrial processes (Wu & Lee, 2001).
Anticancer and Antimicrobial Properties
Additionally, the anticancer and antimicrobial potential of related compounds is a significant area of interest. A study on organotin(IV) complexes derived from Schiff base ligands, for example, evaluates their in vitro cytotoxicity against various human tumor cell lines, suggesting the potential for developing new therapeutic agents (Basu Baul et al., 2009).
Environmental Applications
The environmental applications of related compounds, such as in corrosion inhibition, are also explored. The synthesis and characterization of novel triazole-based compounds for corrosion inhibition of mild steel in corrosive environments demonstrate the compound's utility in protecting industrial materials and infrastructure (Al-amiery et al., 2020).
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-(4-bromoanilino)-4-oxo-4-phenylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO5/c1-31-21-13-7-18(8-14-21)24(29)16-32-25(30)22(27-20-11-9-19(26)10-12-20)15-23(28)17-5-3-2-4-6-17/h2-14,22,27H,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZOZHMKCFSBCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C(CC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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